Glycidaldehyde

Overview

Description

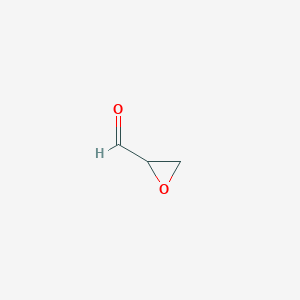

Glycidaldehyde, also known as 2,3-epoxypropanal, is a colorless liquid with the chemical formula C3H4O2. It is an epoxide and an aldehyde, making it a bifunctional compound. This compound is known for its reactivity and is used in various chemical processes and research applications .

Mechanism of Action

Target of Action

Glycidaldehyde, also known as 2,3-epoxypropanal, is a reactive molecule that can interact with various biological targets. It is an epoxide and an aldehyde , which allows it to react with a wide range of biological molecules. This compound has been found to react with DNA, forming adducts . It can also interact with proteins, leading to modifications .

Mode of Action

This compound’s mode of action is primarily through its reactivity as an epoxide and an aldehyde. Aldehydes are known to undergo self-condensation or polymerization reactions, which are exothermic and often catalyzed by acid . As an epoxide, this compound is highly reactive and can undergo a variety of reactions, including polymerization in the presence of catalysts or when heated . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

This compound can be metabolized to glyceraldehyde, which then enters the glycolytic pathways . This compound is also involved in the oxidation of acrolein to form glyceraldehyde, a process that is part of the carbohydrate metabolism . Furthermore, it has been suggested that this compound may inhibit anaerobic glycolysis, affecting the growth and radiation response of certain cell types .

Result of Action

The interaction of this compound with biological molecules can lead to various effects. For instance, the reaction of this compound with DNA can lead to the formation of DNA adducts , which can interfere with DNA replication and transcription, potentially leading to mutations and genomic instability. This compound can also react with proteins, leading to modifications that can alter protein structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactivity of this compound can be affected by pH, as the rates of many chemical reactions are pH-dependent. Furthermore, the presence of other reactive molecules can influence the reactions of this compound. For example, the presence of reducing agents can lead to the reduction of this compound, while the presence of oxidizing agents can lead to its oxidation .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Glycidaldehyde plays a significant role. The oxidation of acrolein yields this compound, which directs a regioselective phosphorylation in water and specifically affords 5′-phosphorylated nucleotide precursors . This process demonstrates a generational link between proteinogenic amino acids (Methionine, Glutamic acid, Glutamine) and nucleotide synthesis .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a precursor in the synthesis of nucleotides. The phosphorylated nucleotide precursors derived from this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. It undergoes oxidation to direct a regioselective phosphorylation in water, leading to the formation of 5′-phosphorylated nucleotide precursors . These precursors can then interact with various enzymes and proteins, influencing gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the yield of 5′-phosphorylated nucleotide precursors derived from this compound can reach up to 36%

Metabolic Pathways

This compound is involved in the prebiotic synthesis of aminooxazoline-5′-phosphates, a key step in nucleotide synthesis . This process involves interactions with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidaldehyde is typically synthesized through the hydrogen peroxide epoxidation of acrolein. This method involves the reaction of acrolein with hydrogen peroxide in the presence of a catalyst, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Glycidaldehyde undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of the epoxide ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with this compound under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Glycidaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of DNA and protein interactions due to its ability to form adducts with nucleophiles.

Medicine: Investigated for its potential use in drug development and as a cross-linking agent in biomedical applications.

Industry: Used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Glycidol: Another epoxide with similar reactivity but lacks the aldehyde group.

Acrolein: A related aldehyde but without the epoxide ring.

Epichlorohydrin: An epoxide with a chlorine substituent, used in similar applications

Uniqueness of Glycidaldehyde: this compound’s uniqueness lies in its bifunctional nature, combining the reactivity of both an epoxide and an aldehyde. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .

Biological Activity

Glycidaldehyde, also known as 3-hydroxypropanal, is a reactive aldehyde with significant biological activity and potential toxicological implications. This article provides a comprehensive overview of its biological effects, including toxicity studies, metabolic pathways, and case studies highlighting its impact on various biological systems.

This compound is primarily used in research and as a pharmaceutical agent. Historically, it has been employed as a cross-linking agent in textiles and as a precursor in organic synthesis. Its structure allows it to participate in various biochemical reactions, notably in the formation of advanced glycation end products (AGEs).

1. Inhalation and Irritation Studies

A key study by Hine et al. (1961) investigated the sensory irritation effects of this compound vapor on human subjects. Volunteers were exposed to concentrations ranging from 1 to 20 ppm for five minutes. The results indicated that this compound caused significant irritation to the eyes and mucous membranes, with nasal irritation reported at concentrations above 2.9 mg/m³ .

| Concentration (mg/m³) | Eye Irritation | Nasal Irritation | CNS Effects |

|---|---|---|---|

| 2.9 | 3/9 | 7/9 | Yes |

| 7.4 | Yes | Yes | Yes |

| 15 | Yes | Yes | Yes |

| 29 | Yes | Yes | Yes |

| 59 | Yes | Yes | Yes |

2. Carcinogenic Potential

This compound has been studied for its carcinogenic potential in animal models. In a chronic exposure study involving mice, it was found that low doses resulted in an incidence of malignant tumors, including fibrosarcomas and squamous cell carcinomas . Notably, the high-dose group exhibited a higher incidence of various tumors compared to controls.

| Dose (mg/kg) | Malignant Tumors (Incidence) | Benign Tumors (Incidence) |

|---|---|---|

| Low Dose | 3/50 | 0/50 |

| High Dose | 7/30 | 1/30 |

Metabolic Pathways

This compound is metabolized through several pathways within biological systems. It can be converted into glycerol via reduction or enter glycolytic pathways after conversion to glyceraldehyde. The compound also interacts with cellular components, leading to oxidative stress and potential damage to DNA and proteins .

The mechanism by which this compound exerts its effects involves the formation of adducts with proteins and nucleic acids, contributing to cellular dysfunction. This reactivity is central to its role in inducing oxidative stress and inflammation within tissues.

Case Study: Dermal Exposure and Tumor Formation

In a significant study by Van Duuren et al., female ICR mice were treated with this compound applied dermally over an extended period. The results showed an increased incidence of skin papillomas and carcinomas compared to control groups . The first tumor appeared on day 212, indicating a long latency period for tumor development.

Case Study: Inhalation Exposure Effects

Research conducted by Lam et al. demonstrated that inhalation exposure to acrolein—a precursor that can metabolize into this compound—led to glutathione depletion in the nasal mucosa of rats, suggesting potential respiratory toxicity associated with this compound exposure .

Properties

IUPAC Name |

oxirane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYRWIUNAVNFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020665 | |

| Record name | Glycidaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidaldehyde appears as a colorless liquid. Slightly denser than water and insoluble in water. May irritate skin and eyes. Toxic by ingestion and inhalation. Used to make other chemicals., Colorless liquid with a pungent odor; [HSDB] | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112.5 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

88 °F (OPEN CUP) | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH WATER & ALL COMMON SOLVENTS; IMMISCIBLE WITH PETROLEUM ETHER. | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

SPECIFIC GRAVITY: 1.1403 @ 20 °C/4 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.58 (AIR= 1) | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

45.3 [mmHg] | |

| Record name | Glycidaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

765-34-4 | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYS59R58SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-62 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glycidaldehyde is a bifunctional alkylating agent. This means it can react with nucleophilic sites in biological molecules like DNA and proteins. Its primary target in DNA appears to be guanine, forming various adducts including 1,N2-ethenoguanosine and its 7-hydroxymethyl derivative. [] [] These adducts can distort DNA structure and interfere with DNA replication and repair, potentially leading to mutations and contributing to this compound's genotoxicity and carcinogenicity. [, , , ] In addition to guanine, this compound has shown reactivity with cytosine residues in non-B DNA structures. []

A:

- Spectroscopic Data: The NMR spectrum of this compound is complex due to the four interacting protons. Detailed analysis reveals specific coupling constants and chemical shifts, offering insights into its structure and conformation. []

ANone: The provided research primarily focuses on the reactivity and biological activity of this compound rather than its catalytic properties. There is limited information on its use as a catalyst in the provided papers.

A: While the provided papers do not extensively discuss computational studies, they highlight the potential for computational approaches. For instance, molecular modeling studies have been used to understand the structural similarities and differences between 8-(hydroxymethyl)-3,N(4)-etheno-2'-deoxycytidine (8-HM-εC), a this compound-derived adduct, and 3,N(4)-etheno dC (εC), providing insights into their similar interactions with DNA polymerases. [] QSAR models correlating epoxide reactivity with skin sensitization potency have been developed and could potentially be applied to this compound and its derivatives. []

ANone: The provided research does not delve into specific formulation strategies for this compound. Given its reactivity, particularly in aqueous solutions, developing stable formulations would be crucial for any potential applications.

A: The provided research focuses mainly on the mechanistic aspects of this compound's interactions with DNA and its potential as a carcinogen. While it has been shown to form DNA adducts in vitro and in vivo [, , , ], its efficacy as a therapeutic agent is not discussed in these papers. The focus of the research lies in understanding its potential genotoxic and carcinogenic effects rather than exploring its therapeutic applications.

ANone: The development of resistance to this compound, particularly in the context of its potential carcinogenicity, is not directly addressed in the provided research. Further research is needed to explore potential resistance mechanisms and any cross-resistance with other alkylating agents.

ANone: The provided research focuses on the fundamental chemical and biological properties of this compound and does not delve into its potential therapeutic applications or drug delivery strategies.

ANone: Various analytical techniques have been employed to study this compound and its interactions with DNA:

- NMR spectroscopy: Used to elucidate the structure and conformation of this compound and its adducts. [, , ]

- HPLC: Coupled with fluorescence detection or 32P-postlabelling analysis to identify and quantify DNA adducts. [, ]

- Mass spectrometry (MS): Utilized in conjunction with gas chromatography (GC/MS) to identify and quantify this compound and its metabolites. []

- Thin-layer chromatography (TLC): Incorporated into personal monitoring devices for detecting this compound and other alkylating agents. []

ANone: The research papers provided do not explicitly address the dissolution and solubility characteristics of this compound. These properties would be important for understanding its behavior in various media and its potential bioavailability if used in any application.

ANone: The research papers primarily focus on the fundamental properties and biological activity of this compound, without delving into its potential development, manufacturing, or distribution for any specific application. Therefore, information regarding quality control and assurance measures is not explicitly discussed.

ANone: Information on the immunogenicity of this compound is not directly addressed in the provided research papers. Further research would be needed to investigate its potential to elicit immune responses.

ANone: The provided research focuses on the basic chemical and biological properties of this compound and does not explore its potential as a drug candidate or its interactions with drug transporters. Therefore, information on this aspect is limited.

ANone: Specific information on this compound's interactions with drug-metabolizing enzymes is not detailed in the provided research papers. Further research would be needed to understand its potential to induce or inhibit these enzymes.

A: While the research does not directly address biodegradability, this compound's reactivity suggests it would likely undergo degradation in biological systems. Its biocompatibility would depend on the context of its use and the concentration at which it is encountered. Its potential toxicity, particularly its mutagenicity and carcinogenicity, raises concerns about its compatibility with biological systems. [, , ]

ANone: The research provided primarily focuses on the fundamental aspects of this compound and does not delve into its applications or potential alternatives. Therefore, information on substitutes and their comparative performance, cost, and impact is limited.

ANone: The provided research papers do not provide specific information on recycling or waste management practices for this compound. Given its potential hazards, responsible handling and disposal following appropriate safety guidelines would be essential.

ANone: Efficient research on this compound would require:

- Analytical Chemistry Laboratories: Equipped with techniques like HPLC, GC/MS, and NMR spectroscopy for structural characterization, quantification, and metabolite analysis. [, , , , , ]

ANone: The provided research highlights key milestones in this compound research:

- Early Studies on Reactivity: Investigations into the reaction of this compound with DNA, leading to the isolation and identification of specific DNA adducts like the deoxyguanosine reaction product. [, ]

- Elucidation of Reaction Mechanisms: Detailed studies proposing mechanisms for the formation of various adducts from the reaction of this compound with guanosine and deoxyguanosine. [, , ]

- Synthesis of this compound Adducts: Successful synthesis of important adducts like 8-(hydroxymethyl)-3,N(4)-etheno-2'-deoxycytidine (8-HM-εC), enabling further investigations into their biological properties and mutagenic potential. [, ]

- Recognition of Genotoxic Potential: Growing evidence highlighting this compound as a potential carcinogen based on its mutagenic activity and ability to form DNA adducts. [, , ]

ANone: this compound research benefits significantly from cross-disciplinary collaborations:

- Chemistry and Biochemistry: Synergistic efforts in synthesizing specific this compound-DNA adducts have been crucial for elucidating reaction mechanisms and understanding their biological effects. [, , , ]

- Analytical Chemistry and Toxicology: Combining advanced analytical techniques like HPLC and GC/MS with toxicological studies has been essential for identifying, quantifying, and understanding the impact of this compound and its metabolites. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.